

Technical Support Center: Optimizing Coupling Efficiency of Ac-His(τ -Trt)-OH

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Compound of Interest

Compound Name: *Ac-His(τ -Trt)-OH*

Cat. No.: *B13901871*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of N-acetyl-L-histidine(τ -trityl) (Ac-His(τ -Trt)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low coupling efficiency with Ac-His(τ -Trt)-OH?

Low coupling efficiency with Ac-His(τ -Trt)-OH can stem from several factors:

- **Steric Hindrance:** The bulky trityl (Trt) protecting group on the imidazole ring, combined with the acetyl group on the N-terminus, creates significant steric hindrance around the carboxyl group, making it less accessible for coupling.
- **Suboptimal Coupling Reagents:** Not all coupling reagents are effective for sterically hindered amino acids. Reagents that generate highly reactive activated species are generally required.
- **Inadequate Activation Time:** Insufficient pre-activation of the carboxylic acid can lead to incomplete conversion to the active ester before the addition of the amine component.
- **Solubility Issues:** Ac-His(τ -Trt)-OH may have limited solubility in common peptide synthesis solvents, leading to poor reaction kinetics.^{[1][2]}

- Side Reactions: Racemization of the histidine residue is a known side reaction, especially with prolonged activation times or the use of certain coupling reagents.[3][4] Another potential side reaction is the formation of a guanidinium species if aminium/uronium-based coupling reagents are used in excess without pre-activation.[5]

Q2: Which coupling reagents are recommended for Ac-His(τ -Trt)-OH?

Due to the steric hindrance of Ac-His(τ -Trt)-OH, highly efficient coupling reagents are recommended. These include:

- Uronium/Aminium-based reagents: HATU, HCTU, and COMU are known to be very effective for difficult couplings.[5][6] HATU, in particular, generates a highly reactive OAt-ester.[6] COMU is a good alternative as it is based on OxymaPure, which is not explosive and has better solubility.[5]
- Phosphonium-based reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for sterically hindered amino acids.[6]
- Carbodiimides with additives: While standard carbodiimides like DCC or DIC alone may be insufficient, their use with additives like HOBt, HOAt, or OxymaPure can enhance coupling efficiency.[5] However, with DIC, a side reaction leading to N α -endcapping can occur without pre-activation.[4]
- DEPBT: This reagent is particularly recommended for coupling Fmoc-His(Trt)-OH as it is known to suppress racemization.[5]

Q3: How can I minimize racemization during the coupling of Ac-His(τ -Trt)-OH?

Racemization of histidine is a significant concern during peptide synthesis.[3][4] To minimize this side reaction:

- Choose the right coupling reagent: DEPBT is reported to be highly effective in preventing racemization when coupling Fmoc-His(Trt)-OH.[5]
- Optimize pre-activation time: Prolonged pre-activation can increase the risk of racemization.[4] It is crucial to find a balance between sufficient activation for efficient coupling and minimizing the time the activated species exists before reacting with the amine.

- Use appropriate additives: Additives like HOBt or OxymaPure can help to suppress racemization when using carbodiimide-based coupling methods.

Q4: What are the best practices for handling and storing Ac-His(τ -Trt)-OH?

- Storage: Ac-His(τ -Trt)-OH should be stored at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.^{[1][2]} For short-term use, it can be stored at 4°C for up to 2 years.^[7] It is important to avoid repeated freeze-thaw cycles.^{[1][2]}
- Solubility: To improve solubility, the vial can be warmed to 37°C and sonicated.^{[1][2]} Common solvents for stock solutions include DMSO.^[7]
- Handling: As with all chemicals, appropriate personal protective equipment should be worn when handling Ac-His(τ -Trt)-OH.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low Coupling Yield	Steric hindrance from the Trt and Acetyl groups.	Use a more powerful coupling reagent such as HATU, HCTU, or COMU. [5] [6] Consider using a phosphonium-based reagent like PyBOP. [6]
Incomplete activation of the carboxylic acid.	Optimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient for aminium/uronium reagents.	
Poor solubility of Ac-His(τ -Trt)-OH.	Prepare the solution by warming to 37°C and sonicating. [1] [2] Consider using a co-solvent like DMF or NMP.	
Presence of Racemized Product	Prolonged pre-activation time.	Reduce the pre-activation time to the minimum required for efficient coupling. [4]
Inappropriate coupling reagent.	Use a coupling reagent known to suppress racemization, such as DEPBT. [5]	
Formation of N α -endcapped byproduct (with DIC)	In situ activation of the amino acid.	Pre-activate the Ac-His(τ -Trt)-OH with DIC and an additive (e.g., OxymaPure) before adding it to the amine component. [4]
Incomplete Deprotection of Trt Group	Insufficiently acidic cleavage conditions.	The Trt group is acid-labile and is typically removed with high concentrations of TFA (e.g., 90-95%) in the presence of scavengers. [8] [9] Ensure sufficient cleavage time.

Steric hindrance around the Trt group.	Extended cleavage times may be necessary. Monitoring the deprotection by HPLC is recommended.
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Experimental Protocols

Protocol 1: General Coupling of Ac-His(τ -Trt)-OH using HATU

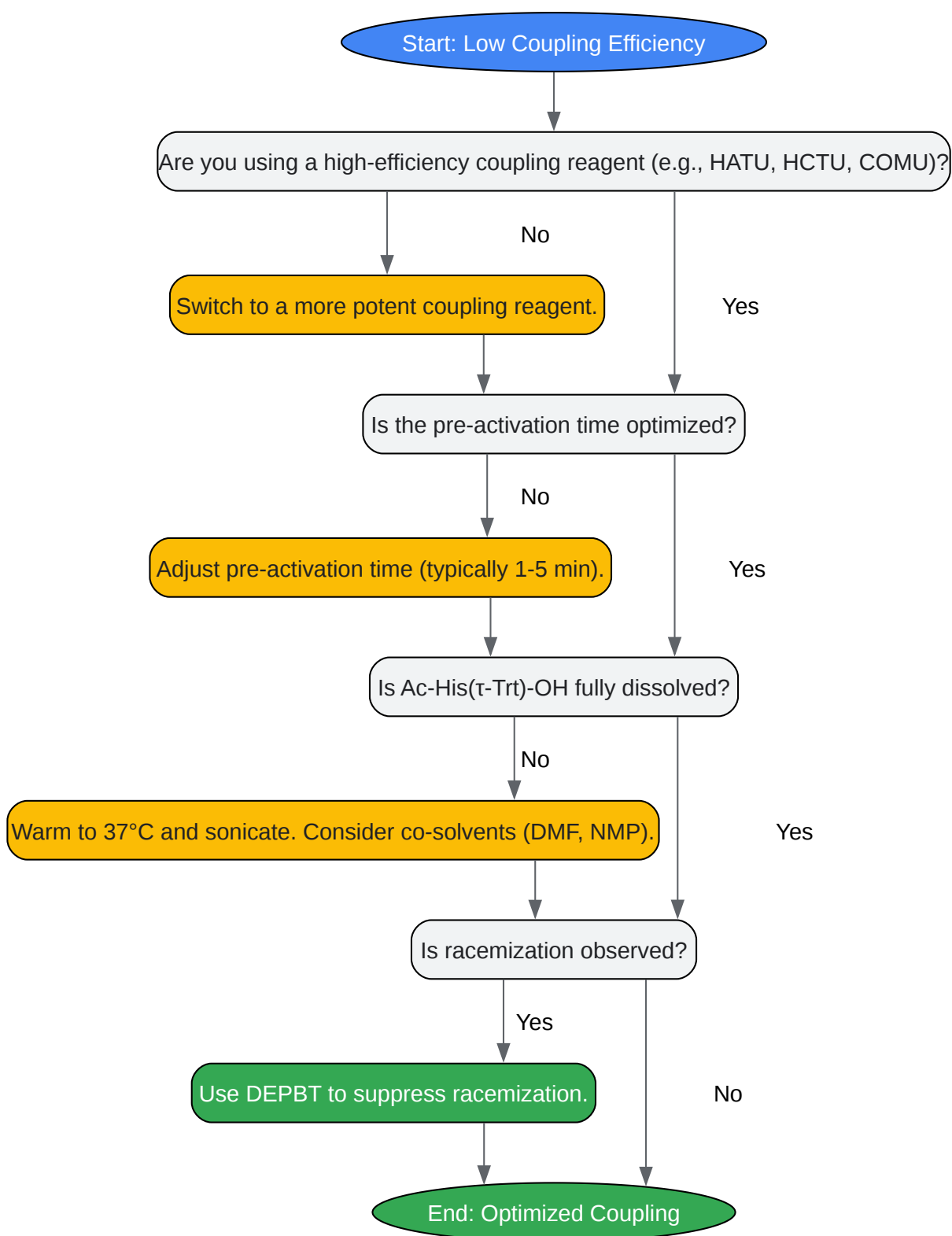
- Reagent Preparation:
 - Dissolve Ac-His(τ -Trt)-OH (1.2 equivalents) in an appropriate solvent (e.g., DMF, NMP).
 - Dissolve HATU (1.15 equivalents) in the same solvent.
 - Prepare a solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2 equivalents).
 - Dissolve the amine component (1 equivalent) in the reaction solvent.
- Activation:
 - In a clean, dry reaction vessel, combine the Ac-His(τ -Trt)-OH solution and the HATU solution.
 - Add the DIPEA solution to the mixture.
 - Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Coupling:
 - Add the amine component solution to the activated Ac-His(τ -Trt)-OH mixture.
 - Let the reaction proceed at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
- Work-up and Purification:

- Once the reaction is complete, quench the reaction with water or a mild acid.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by flash chromatography.

Protocol 2: Racemization Suppression using DEPBT

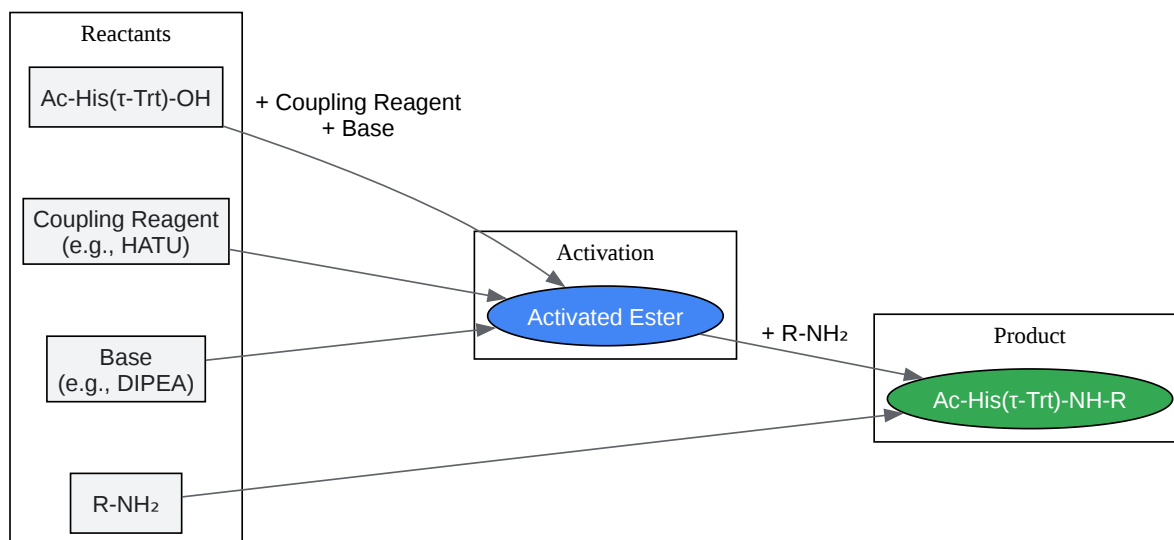
- Reagent Preparation:
 - Dissolve Ac-His(τ -Trt)-OH (1.1 equivalents) and DEPBT (1.1 equivalents) in DMF.
 - Dissolve the amine component (1 equivalent) in DMF.
 - Prepare a solution of a tertiary base like DIPEA (2.2 equivalents).
- Coupling Reaction:
 - To the solution of the amine component, add the pre-mixed solution of Ac-His(τ -Trt)-OH and DEPBT.
 - Add the DIPEA solution to the reaction mixture.
 - Stir the reaction at room temperature and monitor its progress.
- Work-up and Purification:
 - Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations



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Caption: Troubleshooting workflow for optimizing Ac-His(τ -Trt)-OH coupling.



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Caption: General reaction pathway for the coupling of Ac-His(τ-Trt)-OH.

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